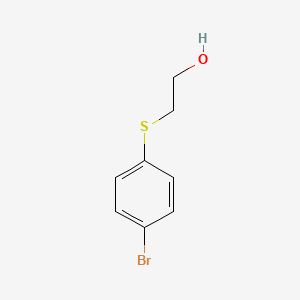

Ethanol, 2-(p-bromophenylthio)-

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of related compounds involves complex reactions yielding diastereoisomers, demonstrating the intricacies of organic synthesis. For instance, the creation of 1-phenyl-2-phenylthio-2-(tetrahydropyran-2-ylthio)ethanol involves forming four diastereoisomers, highlighting the challenge of controlling stereochemistry in the synthesis of complex molecules (Kansikas & Sipilä, 2000). This example reflects the broader challenges and considerations when synthesizing compounds like Ethanol, 2-(p-bromophenylthio)-, where precision in reaction conditions and reagent selection is paramount.

Molecular Structure Analysis

The molecular structure of related compounds reveals significant insights into their chemistry. The crystal structure analysis of such molecules often shows the presence of intermolecular hydrogen bonding and specific conformations that dictate their reactivity and interactions. For example, the analysis of ethanol solvates and their hydrates provides critical data on molecular conformations and hydrogen bonding patterns, which are essential for understanding the chemical behavior of these compounds (He et al., 2011).

Chemical Reactions and Properties

Ethanol, 2-(p-bromophenylthio)-, participates in various chemical reactions, illustrating its versatility as a reagent. The conversion of related alcohols into chlorides through a 13C-labelling study highlights the compound's reactivity and potential for transformations, providing valuable insights into its chemical properties (Billington & Golding, 1982). Such studies underscore the importance of understanding the fundamental reactions and mechanisms that these molecules undergo.

Physical Properties Analysis

The physical properties, including crystallization behavior and solubility, play a crucial role in the application and handling of these compounds. The crystal structures of intermediates obtained from condensation reactions, for instance, offer valuable information on the solid-state properties and molecular packing, which are critical for material science and pharmaceutical applications (Percino et al., 2008).

Chemical Properties Analysis

The chemical properties of Ethanol, 2-(p-bromophenylthio)-, such as reactivity towards different functional groups, stability under various conditions, and ability to undergo specific chemical transformations, are central to its utility in synthesis and industry. The exploration of protecting groups and radical translocation processes exemplifies the depth of chemical properties analysis necessary to fully understand and utilize this compound effectively (Curran & Xu, 1996).

Wissenschaftliche Forschungsanwendungen

Phospholipase A2 Inhibition and Anti-Ulcer Activity

Bromophenacyl bromide, a derivative of Ethanol, 2-(p-bromophenylthio)-, inhibits phospholipase A2. This inhibition is significant in protecting against chemically induced gastric and duodenal ulcers in rats. The compound demonstrates a dose-dependent inhibition of gastric acid secretion and acidity, showing potential anti-ulcer and cytoprotective activities against gastroduodenal lesions (Tariq et al., 2006).

Synthesis of β-Adrenergic Blockers

Ethanol, 2-(p-bromophenylthio)- is utilized in the synthesis of important β-adrenergic receptor blocking drugs like (R)-nifenalol and (S)-sotalol. These drugs are derived from enantiomerically pure forms of Ethanol, 2-(p-bromophenylthio)- via enzymatic transesterification reactions, demonstrating the compound's significance in pharmaceutical synthesis (Kapoor et al., 2005).

Application in Chemical Production

In chemical production, Ethanol, 2-(p-bromophenylthio)- is involved in the selective hydrogenation of styrene oxide to 2-phenyl ethanol, an important chemical in perfumes, deodorants, soaps, and detergents. This process highlights the compound's role in producing environmentally friendly and sustainable chemicals (Yadav & Lawate, 2011).

Photochemical Applications

The photochemical properties of 2-(phenylthio)ethanol, a benign model for the toxic chemical sulfur mustard, have been studied for potential applications in self-detoxifying textiles. This research indicates the compound's ability to degrade under specific conditions, offering insights into developing advanced materials with built-in detoxification capabilities (Brewer et al., 2010).

Methylenation in Organic Synthesis

2-(Phenylthio)ethanols, similar to Ethanol, 2-(p-bromophenylthio)-, are used in organic synthesis for the methylenation of carbonyl compounds. They are converted into terminal olefins through a process of reductive β-elimination, demonstrating the compound's utility in synthetic organic chemistry (Watanabe et al., 1975).

Safety And Hazards

The specific safety and hazards of “Ethanol, 2-(p-bromophenylthio)-” are not detailed in the literature. However, ethanol is flammable and harmful by ingestion, inhalation, or by skin absorption9. The bromophenylthio group could introduce additional hazards.

Zukünftige Richtungen

The future directions of “Ethanol, 2-(p-bromophenylthio)-” are not specified in the literature. However, there is ongoing research into the use of ethanol and its derivatives in various applications, including as a renewable energy source101112.

Please note that this analysis is based on the limited information available and may not fully represent “Ethanol, 2-(p-bromophenylthio)-”. Further research and analysis would be needed for a more comprehensive understanding.

Eigenschaften

IUPAC Name |

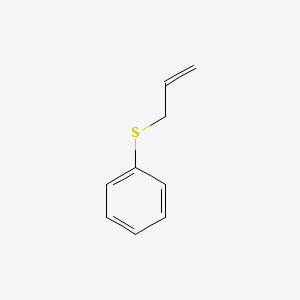

2-(4-bromophenyl)sulfanylethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9BrOS/c9-7-1-3-8(4-2-7)11-6-5-10/h1-4,10H,5-6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UWGLQIQQBTXBCJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1SCCO)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9BrOS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50163578 | |

| Record name | Ethanol, 2-(p-bromophenylthio)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50163578 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

233.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ethanol, 2-(p-bromophenylthio)- | |

CAS RN |

14703-92-5 | |

| Record name | 2-[(4-Bromophenyl)thio]ethanol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=14703-92-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethanol, 2-(p-bromophenylthio)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014703925 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Ethanol, 2-(p-bromophenylthio)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50163578 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-[Tert-butyl(dimethyl)silyl]oxybutanoic acid](/img/structure/B1266271.png)